BenchChemオンラインストアへようこそ!

ZD0947

KATP channel pharmacology SUR subtype selectivity recombinant ion channel electrophysiology

ZD0947 is a stereospecific (4S) sulphonylurea receptor modulator with a defining SUR-subtype-dependent functional dichotomy: it activates smooth muscle-type SUR2B/Kir6.1 and SUR2B/Kir6.2 channels while partially antagonizing pancreatic SUR1- and cardiac SUR2A-containing KATP channels. This dual agonist/antagonist profile fundamentally distinguishes ZD0947 from broad-spectrum openers like pinacidil or diazoxide, which cannot replicate its SUR2B-preferring activation coupled with SUR1/SUR2A antagonism. Validated in recombinant HEK293 cells, human detrusor strips (≥0.1 µM), and in vivo spinalized rat models of detrusor hyperreflexia, ZD0947 provides quantitative benchmarks (Ki = 293 nM portal vein; 3.5 µM detrusor) essential for SAR calibration and SUR-subtype pharmacological fingerprinting. Procure ZD0947 to ensure experimental fidelity in KATP channel subtype dissection and bladder overactivity preclinical research.

Molecular Formula C17H13F3N2O
Molecular Weight 318.29 g/mol
CAS No. 172649-40-0
Cat. No. B1682409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD0947
CAS172649-40-0
SynonymsZD-0947;  AZD-0947;  ZD0947;  AZD0947;  ZD 0947;  AZD 0947
Molecular FormulaC17H13F3N2O
Molecular Weight318.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1
InChIInChI=1S/C17H13F3N2O/c18-17(19,20)15-8-12(11-4-1-3-10(7-11)9-21)16-13(22-15)5-2-6-14(16)23/h1,3-4,7-8,12,22H,2,5-6H2/t12-/m0/s1
InChIKeyRUVMMEREJMHLOS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZD0947 (CAS 172649-40-0) – Pharmacological Profile and Procurement-Relevant Characteristics of a SUR2B-Preferring KATP Channel Modulator


ZD0947 (CAS 172649-40-0) is a sulphonylurea receptor (SUR) modulator that functions as an activator of ATP-sensitive potassium (KATP) channels [1]. The compound exhibits a stereospecific (4S) configuration and is structurally characterized as 3-[(4S)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile, with a molecular formula of C₁₇H₁₃F₃N₂O and molecular weight of 318.29 . Its defining pharmacological signature is the dual agonist/antagonist behavior across different SUR.x/Kir6.x subunit combinations, enabling selective modulation of smooth muscle-type KATP channels while partially antagonizing pancreatic and cardiac subtypes . This SUR-subtype-dependent functional dichotomy distinguishes ZD0947 from conventional KATP channel openers that operate primarily as agonists across multiple channel subtypes.

Why ZD0947 Cannot Be Substituted by Generic KATP Channel Openers: SUR Subtype-Specific Pharmacological Dichotomy


Substituting ZD0947 with a generic KATP channel opener such as pinacidil or diazoxide carries the risk of obtaining qualitatively and quantitatively divergent experimental outcomes due to fundamental differences in SUR subtype pharmacology. While pinacidil and diazoxide act predominantly as agonists across multiple KATP channel subtypes, ZD0947 exhibits a SUR-subtype-dependent functional dichotomy: it functions as an activator of SUR2B-containing channels (smooth muscle-type) while acting as a partial antagonist of SUR1-containing (pancreatic-type) and SUR2A-containing (cardiac-type) channels [1]. This dual behavior, verified in HEK293 cells expressing recombinant channel subunits, means that ZD0947 does not simply "open KATP channels" in a non-selective manner but rather exerts a modulatory profile that can be agonist or antagonist depending on the SUR subunit composition . Consequently, using pinacidil, diazoxide, or other broad-spectrum KATP openers in protocols designed for ZD0947 will not replicate the SUR2B-preferring activation coupled with SUR1/SUR2A antagonism, potentially yielding misleading data in experiments involving tissues with mixed SUR subunit expression or in comparative studies of KATP channel pharmacology [2].

ZD0947 Quantitative Differentiation Evidence: Head-to-Head Comparisons with KATP Channel Modulators


SUR Subtype Selectivity: ZD0947 Activates SUR2B/Kir6.2 While Antagonizing SUR1/Kir6.2 and SUR2A/Kir6.2

In recombinant HEK293 cells co-expressing defined SUR and Kir6 subunits, ZD0947 (100 µM) activated SUR2B/Kir6.2 channels in a concentration-dependent manner but caused only weak activation of SUR1/Kir6.2 and SUR2A/Kir6.2 channels. Furthermore, ZD0947 reversibly suppressed diazoxide-elicited SUR1/Kir6.2 channel activity and pinacidil-elicited SUR2A/Kir6.2 channel activity, while not affecting SUR2B/Kir6.2 channels fully activated by 100 µM pinacidil [1]. This functional dichotomy—agonist at SUR2B-containing channels and antagonist at SUR1- and SUR2A-containing channels—represents a pharmacologically distinct profile not shared by pinacidil, diazoxide, or other conventional KATP openers .

KATP channel pharmacology SUR subtype selectivity recombinant ion channel electrophysiology

Tissue-Level Functional Selectivity: Detrusor vs. Aortic Smooth Muscle Relaxation Potency

In isolated tissue preparations from guinea pig, ZD0947 exhibited functional tissue selectivity, with significantly greater KATP current density in detrusor myocytes compared with aortic smooth muscle cells [1]. The current density of ZD0947-induced KATP currents in detrusor myocytes was significantly larger than that in aortic smooth muscle cells when measured under identical conditions (holding potential -60 mV, whole-cell configuration) [2]. This difference in current density translates to differential tissue sensitivity and supports the compound's characterization as a urinary bladder-selective KATP channel opener.

urinary bladder pharmacology detrusor smooth muscle tissue-selective KATP modulation

Vascular Relaxation Potency: ZD0947 Exhibits Intermediate Potency Between Pinacidil and Diazoxide

In carbachol (CCh)-induced contraction assays using isolated guinea pig urinary bladder strips, the rank order of relaxant potency was pinacidil > ZD0947 > diazoxide [1]. Quantitative Ki values derived from curve fitting were: pinacidil Ki = 0.8 µM, ZD0947 Ki = 3.5 µM, and diazoxide Ki = 51.3 µM [2]. This positions ZD0947 with approximately 4.4-fold lower potency than pinacidil but approximately 14.7-fold higher potency than diazoxide in this smooth muscle relaxation assay.

vascular smooth muscle KATP channel opener potency relaxation assay

Native Vascular KATP Channel Activation: ZD0947 Relaxation Potency in Mouse Portal Vein

In spontaneously contracting mouse portal vein preparations, ZD0947 reversibly reduced contraction amplitude in a concentration-dependent manner with an inhibition constant (Ki) of 293 nM [1]. The relaxation elicited by 3 µM ZD0947 was antagonized by the non-selective SUR blocker glibenclamide (300 nM) but not by the SUR1-selective antagonist gliclazide (100-300 nM), confirming that the effect is mediated through SUR2B-containing KATP channels rather than SUR1-containing channels [2]. In whole-cell patch-clamp recordings, 100 µM ZD0947 elicited inward glibenclamide-sensitive K+ currents at -60 mV, though the peak amplitude was smaller than that elicited by 100 µM pinacidil under identical conditions.

portal vein physiology native KATP channels vascular pharmacology

KATP Channel Subtype Profiling Across Multiple Modulators: ZD0947 Clusters with Kir6.1/SUR2B-Preferring Openers

In a comprehensive pharmacological profiling study evaluating multiple KATP channel modulators, ZD0947 demonstrated a clear preference for the Kir6.1/SUR2B channel subtype, clustering with levcromakalim, Y-26763, pinacidil, P-1075, ZM226600, and A-278637 [1]. This profile contrasts with BMS-191095, NN414, and VU0071306, which showed preferred activation of the Kir6.2/SUR1 subtype. Within the Kir6.1/SUR2B-preferring group, ZD0947 exhibits the unique additional property of partial antagonism at SUR1- and SUR2A-containing channels—a feature not reported for the other members of this cluster [2].

KATP channel subtype selectivity pharmacological profiling migraine research

ZD0947 Procurement-Relevant Research and Industrial Application Scenarios


Pharmacological Dissection of SUR2B-Containing KATP Channels in Smooth Muscle Preparations

ZD0947 serves as a selective activator of SUR2B/Kir6.1 and SUR2B/Kir6.2 channels with minimal activation of SUR1- or SUR2A-containing channels [1]. In native tissue preparations where multiple SUR subtypes may be expressed, ZD0947 can be used to isolate SUR2B-mediated contributions to KATP channel function. The compound's insensitivity to SUR1-selective antagonists (e.g., gliclazide) in vascular smooth muscle provides a pharmacological fingerprint for confirming SUR2B involvement [2]. This application is particularly relevant for researchers studying KATP channel subunit composition in vascular, urinary bladder, or other smooth muscle tissues where SUR2B is the predominant functional subunit.

Urinary Bladder Physiology and Overactive Bladder (OAB) Preclinical Models

ZD0947 exhibits significantly larger KATP current density in detrusor myocytes compared with aortic smooth muscle cells, demonstrating functional tissue selectivity for urinary bladder smooth muscle [1]. In vivo efficacy has been demonstrated in a spinalized rat model of detrusor hyperreflexia, where ZD0947 (0.3 and 3 mg/kg daily) improved bladder function parameters [2]. The compound's potency in relaxing carbachol-induced contractions of human detrusor strips (≥0.1 µM) further supports its utility in human tissue-based ex vivo studies of bladder contractility [3]. ZD0947 is therefore appropriate for preclinical investigations of bladder overactivity where minimizing off-target vascular effects is a priority.

KATP Channel Subtype Selectivity Reference Standard in Screening Cascades

ZD0947 occupies a defined position in the pharmacological landscape of KATP channel modulators, clustering with Kir6.1/SUR2B-preferring openers while exhibiting unique partial antagonist activity at SUR1- and SUR2A-containing channels [1]. This dual agonist/antagonist profile makes ZD0947 valuable as a reference compound in screening cascades designed to identify novel SUR-subtype-selective modulators. The compound's well-characterized activity across recombinant SUR.x/Kir6.x combinations (Ki = 3.5 µM for detrusor relaxation; Ki = 293 nM for portal vein relaxation; 100 µM activation of recombinant SUR2B/Kir6.2) provides multiple quantitative benchmarks for validating assay performance and calibrating structure-activity relationship (SAR) efforts [2][3].

Vascular KATP Channel Research and SUR2B Subunit Identification

In mouse portal vein preparations, ZD0947 activates glibenclamide-sensitive K+ channels with a unitary conductance of 35 pS, matching the conductance of recombinant Kir6.1/SUR2B channels expressed in HEK293 cells [1]. The compound's concentration-dependent relaxation of spontaneous portal vein contractions (Ki = 293 nM) and its antagonism by glibenclamide but not gliclazide provide a pharmacological toolkit for identifying functional SUR2B subunits in native vascular KATP channels [2]. This application supports basic research into vascular KATP channel composition and function, as well as studies of vascular tone regulation where distinguishing SUR2B-mediated from SUR1-mediated KATP currents is experimentally necessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZD0947

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.